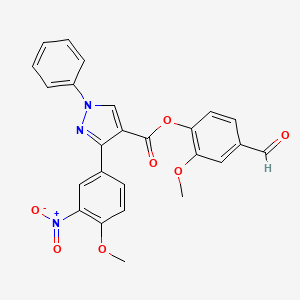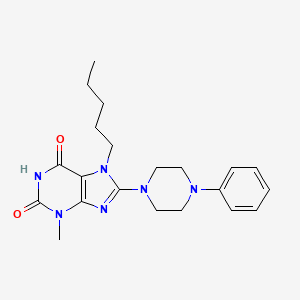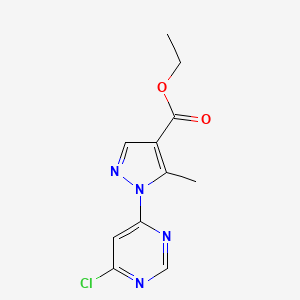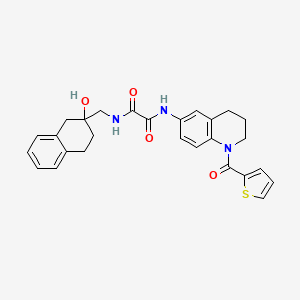![molecular formula C14H7Cl3F3NO2 B2975557 2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241146-98-5](/img/structure/B2975557.png)
2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is not provided in the available sources .Chemical Reactions Analysis
The chemical reactions involving “2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” are not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. The specific physical and chemical properties for “2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” are not provided in the sources .Wissenschaftliche Forschungsanwendungen
Photochemical Studies
Research has shown that compounds similar to 2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone can participate in photochemical reactions leading to the formation of novel cycloadducts. These reactions have significant implications in the study of photochemistry, offering insights into the behavior of complex molecules under light exposure and their potential use in photo-initiated synthesis processes (Shimo et al., 1987).
Catalytic Behavior in Polymerization
The synthesis and characterization of metal complexes with ligands derived from similar structures have been reported to exhibit catalytic behavior towards ethylene reactivity, including oligomerization and polymerization. This research area opens new pathways for developing catalysts in polymer production, enhancing efficiency, and understanding the role of specific ligands in metal-catalyzed reactions (Sun et al., 2007).
Synthesis of Pyrrole Derivatives
The compound is structurally related to pyrrole derivatives, which are of interest in synthetic organic chemistry. Studies have demonstrated methods to synthesize pentasubstituted pyrroles, highlighting the versatility of pyrrole-based compounds in organic synthesis and their potential applications in medicinal chemistry and materials science (Ravindran et al., 2007).
Supramolecular Chemistry
Investigations into the receptor abilities of pyrrole-based compounds towards neutral electron-deficient guests have elucidated their potential in supramolecular chemistry. Such studies are crucial for the development of new materials and sensors, leveraging the unique binding capabilities of these molecules (Nielsen et al., 2004).
Corrosion Inhibition
Research into pyrrole derivatives has also shown their effectiveness as corrosion inhibitors, providing a promising approach to protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity is critical (Louroubi et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-8(6-21-10)11(22)7-1-3-9(4-2-7)14(18,19)20/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDGAUCHLGVYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)

![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)